molecular formula C17H20N2OS2 B2427352 3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 877653-21-9

3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2427352
CAS No.: 877653-21-9
M. Wt: 332.48
InChI Key: NETFZMGIGIIWBN-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by a thieno[3,2-d]pyrimidine core structure, which is fused with a 3,5-dimethylphenyl group and a propylsulfanyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a formamide or formic acid derivative under acidic or basic conditions.

    Introduction of the 3,5-Dimethylphenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the thieno[3,2-d]pyrimidine core is reacted with a 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Attachment of the Propylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group, such as a halogen, with a propylthiol in the presence of a base, such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to form a hydroxyl derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Hydroxyl derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications, including:

    Medicinal Chemistry: This compound has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Pharmacology: The compound’s unique structure allows it to modulate specific signaling pathways, which can be useful in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Chemical Biology: Researchers use this compound to study the mechanisms of action of various biological processes, providing insights into cellular functions and disease mechanisms.

    Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex molecules, serving as a building block in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their potential as CDK inhibitors.

    Thieno[2,3-d]pyrimidine Derivatives: These compounds also have a thienopyrimidine core and exhibit similar biological activities.

Uniqueness

3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is unique due to the presence of the 3,5-dimethylphenyl and propylsulfanyl groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other scientific research applications.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS2/c1-4-6-22-17-18-14-5-7-21-15(14)16(20)19(17)13-9-11(2)8-12(3)10-13/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETFZMGIGIIWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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